molecular formula C28H23INPS2 B2828096 (5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide CAS No. 1104811-27-9

(5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide

Cat. No.: B2828096
CAS No.: 1104811-27-9
M. Wt: 595.5
InChI Key: FZBIDWXDNTYVPG-UHFFFAOYSA-M
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Description

(5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide is a chemical compound that features a thiazole ring substituted with a benzylthio group and a triphenylphosphonium iodide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide typically involves the condensation of 2-aminobenzenethiol with benzyl halides, followed by cyclization to form the thiazole ringThe reaction conditions often include the use of solvents like dioxane and bases such as triethylamine to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylthio group can be reduced to a thiol.

    Substitution: The triphenylphosphonium iodide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide is unique due to its combination of a thiazole ring with a benzylthio group and a triphenylphosphonium iodide moiety. This unique structure allows it to target mitochondria specifically, making it a promising candidate for anticancer and antimicrobial applications .

Properties

IUPAC Name

(5-benzylsulfanyl-1,3-thiazol-4-yl)-triphenylphosphanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NPS2.HI/c1-5-13-23(14-6-1)21-31-28-27(29-22-32-28)30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,22H,21H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBIDWXDNTYVPG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(N=CS2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23INPS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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